Cas no 197727-60-9 (N-benzyl-2,5-dimethoxybenzene-1-sulfonamide)
N-benzyl-2,5-dimethoxybenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- Benzenesulfonamide, 2,5-dimethoxy-N-(phenylmethyl)-
- N-benzyl-2,5-dimethoxybenzenesulfonamide
- N-benzyl-2,5-dimethoxybenzene-1-sulfonamide
- AKOS000426956
- AG-690/15438199
- Z45508882
- STK149378
- Oprea1_234383
- SR-01000485442
- Oprea1_025644
- SCHEMBL5960104
- 197727-60-9
- HMS2397C21
- CHEMBL1460454
- SMR000064357
- SR-01000485442-1
- MLS000060548
-
- Inchi: 1S/C15H17NO4S/c1-19-13-8-9-14(20-2)15(10-13)21(17,18)16-11-12-6-4-3-5-7-12/h3-10,16H,11H2,1-2H3
- InChI Key: SOGBIJKBEWMBIY-UHFFFAOYSA-N
- SMILES: C1(S(NCC2=CC=CC=C2)(=O)=O)=CC(OC)=CC=C1OC
Computed Properties
- Exact Mass: 307.08782920Da
- Monoisotopic Mass: 307.08782920Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 400
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 73Ų
N-benzyl-2,5-dimethoxybenzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | BBV-69390160-1.0g |
N-benzyl-2,5-dimethoxybenzene-1-sulfonamide |
197727-60-9 | 95% | 1.0g |
$574.0 | 2023-02-04 | |
| Enamine | BBV-69390160-2.5g |
N-benzyl-2,5-dimethoxybenzene-1-sulfonamide |
197727-60-9 | 95% | 2.5g |
$1189.0 | 2023-10-28 | |
| Enamine | BBV-69390160-5.0g |
N-benzyl-2,5-dimethoxybenzene-1-sulfonamide |
197727-60-9 | 95% | 5.0g |
$1507.0 | 2023-02-04 | |
| Enamine | BBV-69390160-10.0g |
N-benzyl-2,5-dimethoxybenzene-1-sulfonamide |
197727-60-9 | 95% | 10.0g |
$1895.0 | 2023-02-04 | |
| Enamine | BBV-69390160-1g |
N-benzyl-2,5-dimethoxybenzene-1-sulfonamide |
197727-60-9 | 95% | 1g |
$574.0 | 2023-10-28 | |
| Enamine | BBV-69390160-5g |
N-benzyl-2,5-dimethoxybenzene-1-sulfonamide |
197727-60-9 | 95% | 5g |
$1507.0 | 2023-10-28 | |
| Enamine | BBV-69390160-10g |
N-benzyl-2,5-dimethoxybenzene-1-sulfonamide |
197727-60-9 | 95% | 10g |
$1895.0 | 2023-10-28 |
N-benzyl-2,5-dimethoxybenzene-1-sulfonamide Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on N-benzyl-2,5-dimethoxybenzene-1-sulfonamide
Comprehensive Overview of N-benzyl-2,5-dimethoxybenzene-1-sulfonamide (CAS No. 197727-60-9)
N-benzyl-2,5-dimethoxybenzene-1-sulfonamide (CAS No. 197727-60-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This sulfonamide derivative is characterized by its unique molecular structure, featuring a benzyl group attached to a dimethoxybenzene ring, which is further functionalized with a sulfonamide moiety. The compound's structural complexity and functional diversity make it a valuable intermediate in the synthesis of bioactive molecules, particularly in drug discovery and development.
In recent years, the demand for sulfonamide-based compounds has surged due to their broad-spectrum applications in medicinal chemistry. Researchers are particularly interested in N-benzyl-2,5-dimethoxybenzene-1-sulfonamide for its potential role in modulating enzyme activity and receptor interactions. Its dimethoxybenzene core is often associated with enhanced solubility and bioavailability, making it a promising candidate for optimizing drug formulations. Additionally, the benzyl group contributes to the compound's stability and reactivity, which are critical for synthetic applications.
The synthesis of N-benzyl-2,5-dimethoxybenzene-1-sulfonamide typically involves multi-step organic reactions, including sulfonylation and benzylation processes. Advanced techniques such as HPLC and NMR spectroscopy are employed to ensure high purity and accurate characterization. Given the growing interest in green chemistry, researchers are also exploring eco-friendly synthetic routes to produce this compound with minimal environmental impact. This aligns with the broader industry trend toward sustainable and efficient chemical manufacturing.
One of the most frequently searched questions about N-benzyl-2,5-dimethoxybenzene-1-sulfonamide revolves around its potential applications in drug discovery. Preliminary studies suggest that this compound may exhibit inhibitory effects on specific enzymes involved in inflammatory pathways, sparking interest in its use for developing novel therapeutics. Another hot topic is its role in catalysis, where it serves as a ligand or intermediate in asymmetric synthesis. These applications highlight the compound's versatility and its relevance to cutting-edge research.
From a commercial perspective, N-benzyl-2,5-dimethoxybenzene-1-sulfonamide is available through specialized chemical suppliers, often in small quantities for research purposes. Its CAS No. 197727-60-9 serves as a unique identifier, ensuring accurate procurement and regulatory compliance. As the pharmaceutical industry continues to explore new chemical entities, the demand for such specialized intermediates is expected to rise, further driving innovation in synthetic methodologies.
In conclusion, N-benzyl-2,5-dimethoxybenzene-1-sulfonamide (CAS No. 197727-60-9) represents a fascinating area of study in organic and medicinal chemistry. Its unique structural features and potential applications make it a compound of interest for researchers and industry professionals alike. By staying abreast of the latest advancements in sulfonamide chemistry and drug development, scientists can unlock new possibilities for this versatile molecule, contributing to the advancement of science and technology.
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